Disulfur monoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

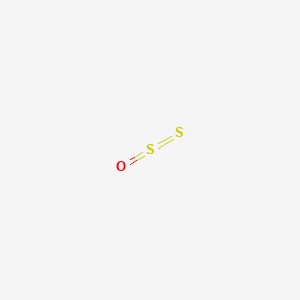

Disulfur monoxide is a useful research compound. Its molecular formula is OS2 and its molecular weight is 80.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Disulfur monoxide (S₂O) is a compound with unique chemical properties and applications across various fields, including environmental science, materials chemistry, and synthetic organic chemistry. This article explores its applications in detail, supported by data tables and case studies.

Chemical Properties of this compound

This compound is characterized by its unusual structure and bonding, which significantly influence its reactivity and applications. It is a relatively unstable compound, often generated in situ for specific reactions. Its molecular structure consists of two sulfur atoms bonded to one oxygen atom, leading to interesting electronic properties that can be exploited in chemical reactions.

Environmental Monitoring

Detection of Volcanic Gases

this compound plays a critical role in monitoring volcanic activity. It is released during volcanic eruptions and can be detected in volcanic gases. Studies have shown that S₂O can serve as an indicator of sulfur oxide emissions from volcanoes, providing valuable data for predicting eruptions and understanding atmospheric chemistry .

Air Quality Assessment

In urban environments, S₂O can be utilized to monitor air quality by detecting sulfur oxides, which are harmful pollutants. Its ability to react with other atmospheric constituents makes it a useful marker for assessing pollution levels and their impact on health and the environment .

Synthetic Organic Chemistry

Reagent in Organic Synthesis

this compound is used as a reagent in various organic synthesis processes. It has been shown to react with dienes to form thiophene derivatives, which are important in the production of pharmaceuticals and agrochemicals . This reaction illustrates the utility of S₂O in creating complex organic molecules from simpler precursors.

Dithiirane Synthesis

A notable application of this compound is its use in generating dithiirane 1-oxides through reactions with diazoalkanes. This method provides a convenient pathway for synthesizing these sulfur-containing compounds, which have potential applications in materials science .

Materials Science

Ligand in Coordination Chemistry

In coordination chemistry, this compound acts as a ligand for transition metals. Its unique electronic properties allow it to stabilize various metal complexes, which can be utilized in catalysis and material development . The study of these complexes has led to advancements in understanding magnetic anisotropy and electronic structure.

Theoretical Studies

Recent theoretical studies have focused on the electronic spectrum of this compound, using time-dependent density functional theory (TDDFT) to understand its absorption characteristics better. These insights are crucial for developing applications that rely on photochemical processes involving S₂O .

Table 1: Reactivity of this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Reaction with dienes | Thiophene derivatives | |

| Reaction with diazoalkanes | Dithiirane 1-oxides | |

| Complex formation | Transition metal complexes |

Table 2: Environmental Impact Studies

| Application | Description | Reference |

|---|---|---|

| Volcanic gas detection | Monitoring sulfur emissions | |

| Air quality assessment | Detecting sulfur oxides |

Case Study 1: Volcanic Gas Emission Monitoring

A study conducted on the emissions from Mount St. Helens demonstrated the effectiveness of using this compound as an indicator of volcanic activity. The correlation between S₂O levels and eruption frequency provided insights into the dynamics of volcanic gases.

Case Study 2: Synthetic Applications

Research on the synthesis of dithiirane derivatives using this compound revealed a new pathway for creating complex sulfur-containing compounds. This method not only improved yield but also reduced the number of steps required in traditional synthetic routes.

化学反应分析

Thermal Decomposition

S₂O undergoes spontaneous decomposition at room temperature, forming sulfur dioxide (SO₂) and polysulfur oxides (e.g., S₃):

2S2O→S3+SO2

This reaction is characterized by:

-

Mechanism : Radical-mediated process involving intermediate polysulfur species.

-

Evidence : Condensed S₂O exhibits absorption bands at 420 nm and 530 nm, attributed to S₃ and S₄ formation during decomposition .

Diazoalkanes

S₂O reacts with diazoalkanes (R₂CN₂) to yield dithiirane 1-oxides:

S2O+R2CN2→R2C(S2O)

-

Example : Reaction with diazomethane (CH₂N₂) produces dithiirane 1-oxide derivatives .

-

Significance : These products are precursors to sulfur-rich heterocycles.

Dienes

S₂O participates in cycloaddition reactions with dienes:

S2O+C4H6→C4H6S2O

-

Key Study : Reaction with 1,3-butadiene forms tetrathiane derivatives under mild conditions .

-

Application : Used to synthesize organosulfur compounds with potential pharmaceutical relevance.

Isotope Exchange with Water

In ionized gaseous mixtures, S₂O⁺ undergoes isotope exchange with water:

S2O⋅++H2O→H2S2O⋅++O

-

Kinetics : High-pressure FT-ICR studies show strong binding of sulfur-containing intermediates .

-

Mechanism : Proton transfer and radical recombination dominate at pressures >10⁻⁴ Torr .

Fluoride Ion Clustering

S₂O forms stable complexes with fluoride ions (F⁻):

F−+S2O→F−⋅S2O

| Parameter | Value | Method | Reference |

|---|---|---|---|

| ΔᵣH° (Enthalpy) | 184 ± 13 kJ/mol | IMRB | |

| ΔᵣG° (Free Energy) | 155 ± 13 kJ/mol | IMRB |

Coordination Chemistry

S₂O acts as a ligand in transition metal complexes, typically with η²-hapticity:

-

Examples :

-

Structural Insight : Bond lengths (S–S: 188.4 pm, S–O: 146.5 pm) and angle (S–S–O: 117.88°) derived from microwave spectroscopy .

Atmospheric and Astrophysical Relevance

-

Volcanic Emissions : On Jupiter’s moon Io, S₂O constitutes 1–6% of volcanic plumes, forming solid deposits near volcanic vents .

-

Terrestrial Instability : Transient S₂O in Earth’s atmosphere arises from sulfur combustion byproducts .

Thermochemical Data

Key thermodynamic parameters for S₂O:

| Property | Value | Source |

|---|---|---|

| ΔᶠH°(298 K) | 58.2 ± 4.2 kJ/mol | |

| S°(298 K) | 254.6 J/(mol·K) | |

| Cₚ (298 K) | 39.1 J/(mol·K) |

属性

CAS 编号 |

20901-21-7 |

|---|---|

分子式 |

OS2 |

分子量 |

80.13 g/mol |

InChI |

InChI=1S/OS2/c1-3-2 |

InChI 键 |

TXKMVPPZCYKFAC-UHFFFAOYSA-N |

SMILES |

O=S=S |

规范 SMILES |

O=S=S |

Key on ui other cas no. |

20901-21-7 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。